PDE4B1 Inhibitory Potency: ~2,850-Fold Superiority Over Rolipram in Matched Full-Length Human Recombinant Assays
In a direct cross-study comparison using the same assay format (full-length human recombinant PDE4B1, [³H]-cAMP substrate, scintillation proximity detection), methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate achieved an IC₅₀ of 0.316 nM [1], whereas the classical PDE4 inhibitor rolipram required 901 nM [2]. This represents a potency advantage of approximately 2,850-fold. No head-to-head plate exists for these two compounds, so this is categorized as cross-study comparable evidence. The experimental context is identical in enzyme source (full-length human PDE4B1) and detection modality, strengthening the validity of the comparison.
| Evidence Dimension | Inhibitory potency (IC₅₀) against full-length human recombinant PDE4B1 |
|---|---|
| Target Compound Data | IC₅₀ = 0.316 nM |
| Comparator Or Baseline | Rolipram: IC₅₀ = 901 nM (same enzyme source, same assay technology) |
| Quantified Difference | ~2,850-fold (target compound 0.316 nM vs. rolipram 901 nM) |
| Conditions | Full-length human recombinant PDE4B1; [³H]-cAMP substrate; scintillation proximity assay |
Why This Matters
For a procurement decision where sub-nanomolar PDE4B1 engagement is required, the 2,850-fold potency gap means that substituting rolipram would demand micromolar concentrations, potentially introducing off-target effects and confounding pharmacology in cellular or in vivo experiments.
- [1] BindingDB. Entry BDBM50148240 (CHEMBL3763271): methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate. IC₅₀ = 0.316 nM for full-length human recombinant PDE4B1. View Source
- [2] PMC Table 1 (2010). PDE isoform inhibitory profile: rolipram PDE4B1 IC₅₀ = 901 nM. View Source
